4-Amino-2-pyrrolidin-1-yl-benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from basic aromatic or heterocyclic compounds. For instance, the synthesis of polyimides containing pyrimidine or pyridine moieties was achieved by reacting diamine monomers with aromatic dianhydrides using a classical two-step polymerization method . Similarly, the synthesis of a pyridine-4-ylmethylene amino benzamide derivative was performed through the condensation of pyridine-4-carboxaldehyde and sulfadiazine . These methods suggest that the synthesis of 4-Amino-2-pyrrolidin-1-yl-benzamide could potentially involve condensation reactions or polymerization steps, depending on the desired end product.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray powder diffractometry, FTIR, NMR, and computational methods like Density Functional Theory (DFT) . These techniques help in understanding the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, two polymorphs of a related benzamide compound were characterized, revealing different patterns in X-ray powder diffraction and distinct absorption bands in IR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving benzamide derivatives can be quite diverse. For instance, the reaction of N(α)-(2-oxo-2H-1-benzopyran-4-yl) Weinreb α-aminoamides with organometallic compounds followed by cyclization yielded benzopyrano[4,3-b]pyrrol-4(1H)-ones . This indicates that benzamide derivatives can participate in cyclization reactions to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Polyimides derived from benzamide-related monomers showed excellent solubility in polar solvents, high glass transition temperatures, and low moisture absorption, indicating good thermal and mechanical stability . The antimicrobial activity of benzamide derivatives can also be significant, as demonstrated by the disk well diffusion method . Additionally, the moisture absorption, solubility, and thermal properties can be tailored by modifying the chemical structure, as seen in the synthesis and characterization of various benzamide derivatives .
Scientific Research Applications
Luminescent Properties and Multi-stimuli Response
4-Amino-2-pyrrolidin-1-yl-benzamide derivatives exhibit luminescent properties in solution and solid state. They form nano-aggregates with enhanced emission in certain solvents and show mechanochromic properties. Such compounds display multi-stimuli responses, including reversible transitions between crystalline and amorphous states upon grinding and annealing (Srivastava et al., 2017).
Role in Non-aqueous Capillary Electrophoresis
4-Amino-2-pyrrolidin-1-yl-benzamide related substances are utilized in non-aqueous capillary electrophoretic separation for substances like imatinib mesylate. This method is effective for quality control in pharmaceuticals, demonstrating the compound's utility in analytical chemistry (Ye et al., 2012).
Synthesis of Derivatives for Chemical Research
The compound serves as a precursor in the synthesis of various derivatives. For example, it has been used in the synthesis of 7-arylmethyl-substituted derivatives of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine, which are of interest in chemical research (Kuznetsov & Chapyshev, 2007).
Discovery of Novel Histone Deacetylase Inhibitors
This compound is a part of the discovery process of novel histone deacetylase (HDAC) inhibitors, which are significant in cancer research. It selectively inhibits certain HDACs, contributing to cancer cell cycle arrest and apoptosis, highlighting its potential in oncological research (Zhou et al., 2008).
Improved Synthesis Processes
Studies have investigated improved synthesis processes for related compounds like 2-hydroxy-N-(pyridin-4-yl)benzamide, demonstrating the ongoing research to enhance the efficiency and yield of synthesizing these compounds for various applications (Dian, 2010).
Neuroleptic Activity of Benzamides
4-Amino-2-pyrrolidin-1-yl-benzamide derivatives have been synthesized and studied for their potential neuroleptic activities, indicating their relevance in psychiatric and neurological research (Iwanami et al., 1981).
Anti-Fatigue Effects in Benzamide Derivatives
Some benzamide derivatives, such as those derived from 4-Amino-2-pyrrolidin-1-yl-benzamide, have been investigated for their anti-fatigue effects. This research contributes to the understanding of their potential therapeutic applications (Wu et al., 2014).
Safety And Hazards
Specific safety and hazard information for “4-Amino-2-pyrrolidin-1-yl-benzamide” is not available. However, safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if swallowed7. They should be handled with appropriate protective equipment and stored in a well-ventilated place7.
Future Directions
While specific future directions for “4-Amino-2-pyrrolidin-1-yl-benzamide” are not mentioned, the field of medicinal chemistry continues to explore the use of pyrrolidine rings in the design of new compounds with different biological profiles3. This suggests that there may be potential for further research and development involving “4-Amino-2-pyrrolidin-1-yl-benzamide” and similar compounds.
properties
IUPAC Name |
4-amino-2-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-8-3-4-9(11(13)15)10(7-8)14-5-1-2-6-14/h3-4,7H,1-2,5-6,12H2,(H2,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWZQYMPIZWQDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)N)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424576 |
Source
|
Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-pyrrolidin-1-yl-benzamide | |
CAS RN |
878620-22-5 |
Source
|
Record name | 4-Amino-2-pyrrolidin-1-yl-benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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